molecular formula C18H20N4O2 B5127190 5-(1-adamantyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole

5-(1-adamantyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole

Cat. No. B5127190
M. Wt: 324.4 g/mol
InChI Key: FGXXBNPGOGMZAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including those with adamantyl and nitrophenyl groups, typically involves multi-component reactions or specific substitutions. Although direct studies on 5-(1-adamantyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole are limited, the synthesis of similar compounds provides insights. For example, the synthesis of related triazole compounds involves reactions with sodium azide and various organic precursors under controlled conditions (Sheremet et al., 2004).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including adamantyl and nitrophenyl groups, has been analyzed using various spectroscopic methods and theoretical calculations. Such analyses typically include density functional theory (DFT) calculations and vibrational spectroscopy. These studies are crucial for understanding the electronic and geometric properties of these molecules (Karagoz Genç et al., 2015).

Chemical Reactions and Properties

The reactivity of triazole compounds can be influenced by the presence of the adamantyl and nitrophenyl groups. For instance, studies on similar compounds have shown that the electron acceptor impact of the triazole fragment can activate certain positions in the molecule for electrophilic substitution reactions. Moreover, the presence of specific functional groups can dictate the likelihood of nucleophilic substitution reactions (Odyntsova, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as their melting points, solubility, and crystal structure, can be studied through experimental methods like X-ray crystallography. For example, the crystal structure of similar triazole derivatives has been determined, providing valuable information about intermolecular interactions and molecular conformation (El-Emam et al., 2012).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential applications of these triazole derivatives, are explored through various analytical techniques. For instance, infrared and multinuclear NMR spectroscopy can provide insights into the functional groups and their impact on the molecule's overall reactivity (Thottempudi & Shreeve, 2011).

properties

IUPAC Name

5-(1-adamantyl)-1-(3-nitrophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-22(24)16-3-1-2-15(7-16)21-17(11-19-20-21)18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,11-14H,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXXBNPGOGMZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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